Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate
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Overview
Description
Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate is a complex organic compound with a unique structure that includes a benzenesulfonamido group, a trichloroethyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate typically involves multiple steps One common method starts with the preparation of the benzenesulfonamido intermediate, which is then reacted with a trichloroethyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate include:
- Methyl thioglycolate
- Methyl 2-sulfanylacetate
- Benzenesulfonamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO4S2/c1-25-15(22)11-26-13-9-7-12(8-10-13)16(17(18,19)20)21-27(23,24)14-5-3-2-4-6-14/h2-10,16,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHPBZTVQTUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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